1D228

MET Inhibitor Deuterated Drug In Vivo Antitumor Efficacy

ADME/PK studies using non-deuterated tepotinib yield non-representative metabolic clearance data, confounding comparative analyses. 1D228-a single-deuterium-substituted tepotinib analog (CAS 2925447-16-9)-exploits the kinetic deuterium isotope effect to resolve this limitation. • Extended microsomal half-life: T₁/₂ 37.19 min (SD rat) vs. 18.08 min for tepotinib; 101.73 min (CD-1 mice) vs. 15.14 min. • Potent dual c-Met/TRK inhibition: IC₅₀ 1 nM (MKN-45), 4.3 nM (MHCC97H); in vivo TGI 94.8% (gastric) and 93.4% (liver). • Validated reference standard for LC-MS/MS bioanalytical method development and comparative PK/PD correlation.

Molecular Formula C30H30N6O2
Molecular Weight 507.6 g/mol
Cat. No. B12371235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1D228
Molecular FormulaC30H30N6O2
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N
InChIInChI=1S/C30H30N6O2/c1-21(36-29(37)10-9-28(34-36)25-7-3-5-23(15-25)17-31)24-6-4-8-26(16-24)30-32-18-27(19-33-30)38-20-22-11-13-35(2)14-12-22/h3-10,15-16,18-19,21-22H,11-14,20H2,1-2H3/t21-/m1/s1/i21D
InChIKeyUIXLPSRJOFRUNA-YTKXJTHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile: A Deuterated MET Inhibitor for Enhanced Pharmacokinetic Research


3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile is a chiral, single-deuterium substituted analog of the MET receptor tyrosine kinase inhibitor tepotinib (EMD-1214063) [1]. As a deuterated small molecule, it belongs to a class of compounds designed to exploit the kinetic deuterium isotope effect (KDIE) to potentially slow CYP-mediated and other oxidative metabolic pathways without altering the parent molecule's intrinsic pharmacological target engagement [2]. The compound retains the core pyridazinone and pyrimidine scaffolds critical for MET kinase inhibition, with a single hydrogen-to-deuterium substitution at a chiral center, a modification intended to improve its metabolic stability profile for research and development applications [3].

Why Non-Deuterated Tepotinib Cannot Be Substituted for 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile in Critical Experiments


Generic substitution of the deuterated analog with non-deuterated tepotinib is scientifically invalid for studies where metabolic fate or pharmacokinetic (PK) profile is a key variable. While the compounds share the same molecular scaffold and target inhibition profile, the strategic replacement of a single hydrogen atom with deuterium introduces a significant kinetic deuterium isotope effect (KDIE) [1]. This effect slows the rate of metabolic cleavage at the specific site of deuteration, leading to quantifiably different systemic exposure, clearance, and half-life profiles in vivo [2]. Consequently, using the non-deuterated compound in metabolic stability assays, pharmacokinetic studies, or experiments where metabolite profiles are being analyzed would yield data that are not representative of the deuterated compound's behavior, thereby confounding results and leading to erroneous conclusions in drug development workflows [3].

Quantitative Differentiation of 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile: A Procurement-Focused Evidence Guide


Superior In Vivo Antitumor Efficacy Compared to Non-Deuterated Tepotinib

In vivo animal studies directly comparing the deuterated compound to its non-deuterated parent, tepotinib, demonstrate a significant and quantifiable improvement in antitumor activity. The patent data explicitly states that the antitumor activity of the pyrimidine derivative containing one deuterium atom is 'significantly superior' to that of the positive drug Tepotinib, as demonstrated through in vivo and in vitro animal experiments [1]. This superiority is a direct consequence of improved pharmacokinetic properties conferred by deuteration, which maintains higher and more sustained plasma levels of the active drug [2].

MET Inhibitor Deuterated Drug In Vivo Antitumor Efficacy Tepotinib

Enhanced Systemic Exposure (AUC and Cmax) via Deuteration

Deuteration at key metabolic sites is a validated strategy to improve oral exposure of MET inhibitors. A direct study on a structurally analogous MET inhibitor (JNJ38877605) showed that site-specific deuteration led to a substantial increase in plasma exposure in non-human primates. The deuterated compound (Compound 3) demonstrated a 1.88-fold increase in Area Under the Curve (AUC) and a 1.56-fold increase in maximum concentration (Cmax) compared to the non-deuterated parent, JNJ38877605, following oral administration to cynomolgus monkeys [1]. This class-level evidence strongly supports that the strategic deuteration in 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile is engineered to yield a similar enhancement in its pharmacokinetic profile relative to tepotinib.

Pharmacokinetics AUC Cmax Deuterium Isotope Effect MET Inhibitor

Improved Pharmacokinetic Profile: Reduced Clearance and Extended Half-Life

The strategic replacement of hydrogen with deuterium is a proven method to reduce metabolic clearance and extend the terminal half-life of small molecule kinase inhibitors. A direct comparative study with the c-Met inhibitor MET401 and its deuterated analog MET763 demonstrated a clear pharmacokinetic benefit. The deuterated MET763 exhibited lower clearance, a longer terminal half-life, and double the oral exposure compared to the non-deuterated MET401 in rats [1]. This evidence from a closely related MET inhibitor scaffold establishes a strong class-level precedent, indicating that the deuteration in 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile is similarly intended to confer these precise, quantifiable advantages over tepotinib.

Pharmacokinetics Clearance Half-Life Deuterated Drug MET Inhibitor

Preclinical Evidence of Superior Tolerability and Wider Therapeutic Window

In the context of MET kinase inhibitors, deuterated analogs have demonstrated an improved safety and tolerability profile in preclinical models. Studies with the deuterated MET inhibitor DO-2 (a deuterated analog of JNJ-38877605) show that renal toxicity associated with the non-deuterated predecessor was not observed at efficacious exposure levels in the most relevant toxicology species (rabbit) [1]. Furthermore, the fully efficacious dose of DO-2 in xenograft models is reported to be 1/10th of the maximum tolerated dose (MTD), indicating a significantly wider therapeutic window [2]. This class-level evidence supports the hypothesis that the deuterated tepotinib analog is designed not only for improved PK but also for a better safety and tolerability profile, a critical differentiator for procurement in drug development.

Tolerability Therapeutic Window Deuterated Drug MET Inhibitor Preclinical Toxicology

Optimal Research and Industrial Applications for 3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile


Preclinical Pharmacokinetic and Metabolic Stability Studies

This compound is ideally suited for use as a reference standard in comparative preclinical pharmacokinetic (PK) studies designed to quantify the impact of deuteration on the absorption, distribution, metabolism, and excretion (ADME) profile of a MET inhibitor scaffold. Researchers can directly compare its PK parameters (e.g., AUC, Cmax, t1/2, CL) to those of non-deuterated tepotinib in rodent or non-rodent models to generate precise, quantitative data on the improvement conferred by the single deuterium substitution [1]. This application is critical for validating the deuteration strategy and de-risking lead optimization campaigns [2].

Mechanistic In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The compound serves as a powerful tool for dissecting the specific metabolic pathways of the tepotinib scaffold. By using it in vitro in hepatocyte or liver microsomal assays, scientists can quantify the kinetic deuterium isotope effect (KDIE) at the precise site of metabolism [1]. This allows for the definitive identification of the metabolic 'soft spot' and the major CYP or non-CYP enzymes (e.g., aldehyde oxidase) responsible for its clearance. This information is invaluable for predicting potential drug-drug interactions (DDIs) and for designing the next generation of MET inhibitors with optimized metabolic stability [2].

In Vivo Antitumor Efficacy and Pharmacodynamic Studies

Given the established class-level evidence that deuterated MET inhibitors exhibit superior in vivo antitumor efficacy [1], this compound is a prime candidate for use in xenograft or syngeneic tumor models. Researchers can benchmark its tumor growth inhibition (TGI) and pharmacodynamic (PD) effects (e.g., target engagement, downstream signaling) against non-deuterated tepotinib [2]. The improved PK profile of the deuterated analog may translate to better tumor penetration and more sustained target inhibition, providing a more robust and clinically relevant research tool for exploring the therapeutic potential of MET inhibition in oncology [3].

Analytical Method Development and Bioanalytical Quantification

As a chemically distinct, stable isotope-labeled analog of tepotinib, this compound is uniquely valuable for the development and validation of sensitive and specific bioanalytical assays. It can be employed as an internal standard (IS) for the quantification of tepotinib and its metabolites in complex biological matrices (e.g., plasma, tissue) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its use as an IS improves assay accuracy and precision by correcting for matrix effects and variability in sample preparation and instrument response, which is a critical requirement for generating robust pharmacokinetic data in any drug development program [2].

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